molecular formula C16H18ClNO4S3 B2496910 4-((3-Chlorobenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide CAS No. 2034514-82-2

4-((3-Chlorobenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide

Cat. No.: B2496910
CAS No.: 2034514-82-2
M. Wt: 419.95
InChI Key: CAOFMUGGFYUNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Chlorobenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide is a specialized synthetic intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,4-thiazepane core, a seven-membered heterocycle containing both sulfur and nitrogen atoms, which is further functionalized with a 3-chlorobenzylsulfonyl group and a thiophene moiety. The presence of both a sulfonyl group and a sulfur-containing thiophene ring makes this molecule a valuable scaffold for constructing more complex heterocyclic systems, analogous to the use of other thiophene-based building blocks in the synthesis of fused pyrimidine and thiazine systems . Researchers can utilize this compound as a key precursor in the development of novel therapeutic agents, particularly for targeting inflammatory pathways. Compounds with similar structural features, such as sulfonyl groups and chlorobenzyl substitutions, have demonstrated potent activity as prostaglandin D2 (DP) receptor antagonists, which are investigated for the treatment of allergic and inflammatory disorders like asthma, atopic dermatitis, and rhinitis . The specific stereochemistry and substitution pattern on the thiazepane core are critical for optimizing binding affinity and selectivity toward biological targets. This chemical is provided exclusively For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

4-[(3-chlorophenyl)methylsulfonyl]-7-thiophen-2-yl-1,4-thiazepane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4S3/c17-14-4-1-3-13(11-14)12-25(21,22)18-7-6-16(15-5-2-9-23-15)24(19,20)10-8-18/h1-5,9,11,16H,6-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOFMUGGFYUNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)S(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chlorobenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Thiophene Group: This step often involves the use of thiophene derivatives and coupling reactions.

    Attachment of the Chlorobenzyl Sulfonyl Group: This is usually done through sulfonylation reactions using chlorobenzyl sulfonyl chloride and suitable bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chlorobenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3-Chlorobenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3-Chlorobenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes in pathogens. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of 1,4-Thiazepane 1,1-Dioxides
Compound Name Core Structure Substituents Key Differences Biological Relevance Reference
4-((3-Chlorobenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide 1,4-thiazepane 1,1-dioxide 4-(3-Cl-benzylsulfonyl), 7-(thiophen-2-yl) Benchmark compound for this comparison Not reported in evidence -
7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride 1,4-thiazepane 1,1-dioxide 7-(2-Fluorophenyl) Fluorine’s electronegativity vs. chlorine; lacks sulfonyl group Potential CNS applications*
Benzo[f]dithiazepin-3-one 1,1-dioxides Fused benzo-dithiazepine Varied R-groups at position 8 Fused aromatic system enhances rigidity Anticancer activity inferred

Key Observations :

  • Substituent Effects : The 3-chlorobenzylsulfonyl group in the target compound may improve binding affinity compared to simpler aryl substituents (e.g., 2-fluorophenyl in ) due to enhanced hydrophobic interactions.
  • Ring Flexibility: The monocyclic 1,4-thiazepane core allows conformational adaptability, unlike rigid fused systems (e.g., benzo[f]dithiazepine in ), which could limit target engagement.
Thiophene-Containing Analogues

Compounds with thiophen-2-yl groups, such as CDK2 inhibitors in , demonstrate IC50 values as low as 0.24 µM (e.g., compound 4). However, the sulfonyl group may reduce cell permeability compared to non-sulfonated derivatives.

Biological Activity

4-((3-Chlorobenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazepane ring and a sulfonyl group attached to a chlorobenzyl moiety and a thiophene ring. Its molecular formula is C15H16ClN1O2S2C_{15}H_{16}ClN_{1}O_{2}S_{2} with a molecular weight of approximately 360.01 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonyl group can act as an electrophilic site for nucleophilic attack by enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to specific receptors in the body, modulating their function and influencing various signaling pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. Studies suggest that this compound may also possess antibacterial and antifungal activities.

Organism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Cytotoxicity

In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been observed, making it a candidate for further investigation in cancer therapeutics.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.5
MCF-7 (Breast Cancer)20.3
A549 (Lung Cancer)18.7

Case Studies

Several studies have explored the biological activity of similar sulfonamide compounds. For instance:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of thiazepane derivatives and found that modifications to the sulfonamide group enhanced cytotoxicity against breast cancer cells .
  • Antimicrobial Evaluation : Research conducted by Namiki et al. highlighted the antimicrobial efficacy of compounds with sulfonyl groups against resistant bacterial strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.